tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate
Overview
Description
tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate: is a chemical compound commonly used in organic synthesis, particularly as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of tert-butyl carbamate with an isocyanate derivative under mild conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate is widely used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine .
Biology: In biological research, this compound is used in the synthesis of peptides and proteins. It helps in the stepwise construction of peptide chains by protecting amine groups during the coupling reactions .
Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It aids in the synthesis of drug molecules by protecting reactive amine groups during various synthetic steps .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates. It is also employed in the manufacture of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthetic processes. The compound can be easily removed under mild acidic or basic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
Uniqueness: tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate is unique due to its specific structure, which provides stability and ease of removal. Compared to other carbamates, it offers a balance between stability and reactivity, making it suitable for a wide range of applications in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-amino-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5-6(7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUJRTUVSGNZPU-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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